![molecular formula C19H16N2O5S2 B2773137 N-[(5E)-5-[(3-乙氧-4-羟基苯基)甲亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]-3-羟基苯甲酰胺 CAS No. 638137-65-2](/img/structure/B2773137.png)

N-[(5E)-5-[(3-乙氧-4-羟基苯基)甲亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]-3-羟基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

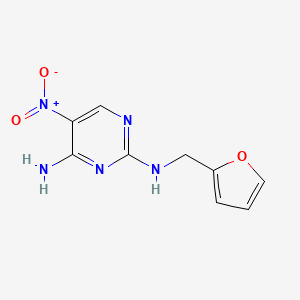

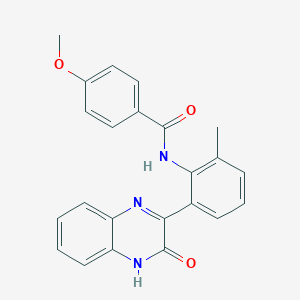

The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing three carbons, a nitrogen, and a sulfur . The molecule also has an ethoxy group (C2H5O-), a hydroxy group (OH), and a benzamide group (C6H5CONH2) .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the hydroxy group (OH) is a common site of reactivity, and can participate in reactions such as deprotonation, substitution, or condensation .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by factors like molecular structure, polarity, and intermolecular forces .科学研究应用

Synthesis of 4-Chromanone-Derived Compounds

The compound is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

Surface Passivation of Perovskite Films

The compound has been employed to passivate the surface defects on perovskite films . The carbonyl (-C=O) functional group of the compound can passivate the under-coordinated lead ion (Pb 2+) defect, and its hydroxyl (-OH) and alkoxy (-O-CH 2) groups can impede the migration of formamidine ion (FA +) and iodide ion (I -) on the perovskite via hydrogen bond interaction .

Enhancement of Solar Cell Efficiency

The compound has been used in the passivation of perovskite films, enabling over 24% efficiency in solar cells . The research indicates that the compound can significantly reduce defect state, effectively suppress carrier recombination, and preferably promote hole movement from perovskite layer to the hole transport layer .

Structural Investigation of Transition Metal Complexes

The compound has been used in the structural investigation of discrete solvent protonated vanadium and other transition metal complexes . This research includes synthetic, spectroscopic, and cytotoxicity studies .

Thermophysical Property Data Analysis

The compound has been used in the generation of critically evaluated thermophysical property data . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Anti-Melanogenic Applications

The compound has been used in the development of novel anti-melanogenic compounds . It acts as a core inhibitory structure for tyrosinase, and its derivatives have shown stronger inhibitory activity than kojic acid against mushroom tyrosinase . The compound and its derivatives have also shown significant and concentration-dependent inhibition of intracellular melanin contents .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)21(19(27)28-16)20-17(24)12-4-3-5-13(22)10-12/h3-10,22-23H,2H2,1H3,(H,20,24)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOVYTMYDZDESY-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)

![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)

![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)

![5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride](/img/structure/B2773069.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)

![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)